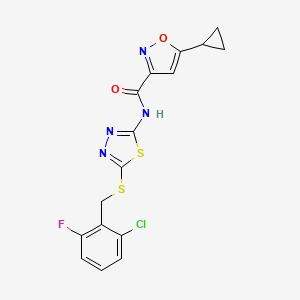

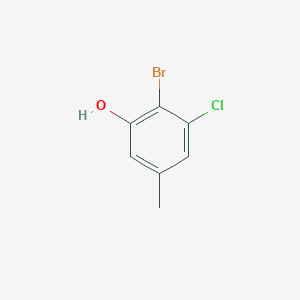

2-Bromo-3-chloro-5-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-chloro-5-methylphenol is a chemical compound with the molecular formula C7H6BrClO . It is used as a reagent in chemoselective and regioselective oxybromination of phenols with dioxygen .

Synthesis Analysis

The synthesis of 2-Bromo-3-chloro-5-methylphenol can be achieved through various methods. One such method involves the bromination of p-cresol, which results in the formation of a bromodienone. This bromodienone can then rearrange to form 2-Bromo-3-chloro-5-methylphenol .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloro-5-methylphenol consists of a phenol ring with bromine, chlorine, and a methyl group attached to it .Chemical Reactions Analysis

2-Bromo-3-methylphenol is used as a reagent in chemoselective and regioselective oxybromination of phenols with dioxygen . This suggests that it can participate in electrophilic aromatic substitution reactions.科学的研究の応用

ipso Halogenation

The compound is used in the study of ipso halogenation, a type of aromatic electrophilic substitution reaction that can lead to unexpected products as a result of ipso attack and subsequent reaction of the ipso intermediate . Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones are some of the reactions studied .

Linker Molecule for Bioconjugation

2-Bromo-3-chloro-5-methylphenol (BrMP) acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules.

One Pot Selective Arylation

The compound is used in the synthesis of 2,5-bisarylthiophenes by sequential Suzuki cross coupling reaction . The molecular structure of the synthesized compounds is investigated via Density Functional Theory (DFT) and X-ray analysis .

Biological Activities

The synthesized compounds are screened for in vitro bacteria scavenging abilities . Some of the compounds showed significant antioxidant activities and good antibacterial activity against Escherichia coli .

Sonochemical Degradation

2-Bromo-3-chloro-5-methylphenol is used in the study of sonochemical degradation of 2-chloro-5methyl phenol in aqueous solution in the presence of TiO2 and H2O2 .

Synthesis of Dichloroethene Derivatives

The compound is used in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene .

特性

IUPAC Name |

2-bromo-3-chloro-5-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEAHZRZTNPFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-5-methylphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)

![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)